5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Overview
Description
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is a complex organic compound characterized by its molecular formula C35H25Br and a molecular weight of 525.48 g/mol. This compound is notable for its bromine atom and multiple phenyl groups attached to the cyclopentadiene ring, making it a subject of interest in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene typically involves the bromination of 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired technical grade product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxides and derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of other complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and in the development of new technologies.
Mechanism of Action
The mechanism by which 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Bromo-5,5-dimethyl-1,3-cyclopentadiene
1,2,4,5-Tetrabromobenzene
1-Bromoundecane
1,2,3,4,5-Pentamethylcyclopentadiene
Uniqueness: 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is unique due to its complex structure with multiple phenyl groups and a bromine atom. This complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler brominated compounds.
Properties
IUPAC Name |
(1-bromo-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25Br/c36-35(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(35)29-22-12-4-13-23-29/h1-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSNYWQHJSONEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)Br)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348317 | |
Record name | 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56849-84-4 | |
Record name | 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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